alpha-(3-Biphenylyl)benzylamine

Description

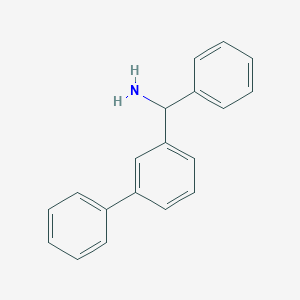

α-(3-Biphenylyl)benzylamine is a benzylamine derivative characterized by a biphenyl group substituted at the meta position of the benzylamine core. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The biphenylyl moiety enhances hydrophobicity and π-π stacking interactions, which can influence binding affinity and metabolic stability compared to simpler benzylamine derivatives .

Properties

Molecular Formula |

C19H17N |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

phenyl-(3-phenylphenyl)methanamine |

InChI |

InChI=1S/C19H17N/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14,19H,20H2 |

InChI Key |

VEXBAFDHQBLMHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of alpha-(3-Biphenylyl)benzylamine typically begins with biphenyl and benzylamine.

Reaction Conditions: One common method involves the reaction of biphenyl with benzylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-(3-Biphenylyl)benzylamine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various halogenating agents, nucleophiles, and electrophiles

Major Products Formed:

Oxidation: Amine oxides, nitroso compounds

Reduction: Reduced amines, secondary amines

Substitution: Substituted benzylamines, halogenated derivatives

Scientific Research Applications

Alpha-(3-Biphenylyl)benzylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(3-Biphenylyl)benzylamine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group provides a hydrophobic interaction surface, while the amine group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences in Substituent Effects

- Biphenylyl vs. Naphthyl Groups : α-(1-Naphthyl)benzylamine (CAS 2936-63-2) replaces the biphenylyl group with a naphthyl moiety, increasing aromatic surface area and lipophilicity (logP ~3.5 estimated). This enhances membrane permeability but may reduce solubility in aqueous media compared to α-(3-Biphenylyl)benzylamine .

- Substituent Position : Meta-substitution in α-(3-Biphenylyl)benzylamine avoids steric hindrance observed in ortho-substituted analogs, improving synthetic accessibility and interaction with flat binding pockets (e.g., enzyme active sites) .

Ionization and Solubility

- pKa and Ionization : Benzylamine derivatives exhibit variable pKa values depending on substituents. For example, unsubstituted benzylamine has a pKa of 9.35, while electron-withdrawing groups (e.g., CF₃) lower pKa, reducing ionization at physiological pH. α-(3-Biphenylyl)benzylamine’s biphenylyl group likely lowers pKa slightly (estimated ~8.5–9.0), balancing solubility and membrane permeability .

- logD Values: The logD (octanol/water distribution coefficient) of α-(3-Biphenylyl)benzylamine is expected to be higher (~2.5–3.0) than simpler benzylamines (logD ~1.0 for benzylamine) due to increased hydrophobicity from the biphenylyl group .

Table 1: Physicochemical Comparison of Benzylamine Derivatives

| Compound | pKa | logD (pH 7.4) | Key Structural Feature |

|---|---|---|---|

| Benzylamine | 9.35 | 1.0 | Unsubstituted benzyl |

| α-(3-Biphenylyl)benzylamine | ~8.9 | ~2.8 | Meta-biphenylyl substitution |

| α-(1-Naphthyl)benzylamine | ~8.5 | ~3.5 | Naphthyl substitution |

| 4-CF₃-Benzylamine | 7.2 | 2.1 | Trifluoromethyl substitution |

Receptor Binding and Enzyme Inhibition

- G Protein-Coupled Receptors (GPCRs): Substitution on the benzylamine ring significantly impacts activity. For example, CF₃ groups at the para position enhance binding affinity for adenosine A2A receptors (IC₅₀ < 100 nM) compared to unsubstituted benzylamines (IC₅₀ > 1 µM) . α-(3-Biphenylyl)benzylamine’s meta-substitution may optimize interactions with hydrophobic receptor pockets.

- NSD2-PWWP1 Inhibition : The benzylamine group is critical for hydrogen bonding with Glu318 in NSD2-PWWP1. Removing or modifying this group (e.g., replacing with pyridyl) reduces potency by >10-fold (IC₅₀ > 20 µM vs. 0.5 µM for benzylamine derivatives) .

Antimicrobial Activity

Benzylamine derivatives show media-dependent activity against Mycobacterium tuberculosis (Mtb). For example, 5m (a benzylamine analog) exhibits reduced potency in glucose media but retains activity in cholesterol-rich environments, suggesting target specificity . α-(3-Biphenylyl)benzylamine’s biphenylyl group may enhance penetration into lipid-rich bacterial membranes.

Biological Activity

Alpha-(3-Biphenylyl)benzylamine is an organic compound notable for its biphenyl group attached to a benzylamine structure. This compound has garnered attention in various scientific fields, particularly for its potential biological activities. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C19H17N

- Molecular Weight : 273.35 g/mol

- Structural Features : The biphenyl moiety enhances the compound's structural complexity, influencing its solubility, melting point, and biological activity due to steric and electronic effects.

This compound interacts with various biological targets, which may include:

- Receptors : It is believed that the compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzymatic Activity : The compound may modulate the activity of certain enzymes involved in metabolic processes.

- Membrane Permeability : Its structure suggests potential effects on membrane dynamics, which could impact drug delivery and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that biphenyl derivatives can exhibit anticancer effects. These properties may be attributed to their ability to interfere with cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity, making it a candidate for further pharmacological exploration in treating inflammatory diseases.

- Neuroprotective Effects : Some studies have reported neuroprotective properties, suggesting its potential use in treating neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Reduces neuronal damage in animal models |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of biphenyl derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This study highlights the compound's potential as a lead for developing new anticancer agents.

Synthesis Methods

This compound can be synthesized through various methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.